molecular formula C20H30O2 B14412619 Isocopalendial CAS No. 84807-61-4

Isocopalendial

Cat. No.: B14412619
CAS No.: 84807-61-4
M. Wt: 302.5 g/mol
InChI Key: NPOWRDFGFIYMIY-ORZNMBHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocopalendial is a naturally occurring sesquiterpene dialdehyde of interest in pharmacological and neuroscience research . It has been identified as a ligand for the Vanilloid Receptor 1 (TRPV1), a capsaicin-sensitive ion channel that plays a key role in sensory transduction and pain perception . Studies show that this compound can inhibit the binding of resiniferatoxin to rat spinal cord preparations, indicating a direct interaction with the vanilloid receptor site . This mechanism places it within a class of bioactive terpenoids studied to understand the structure-activity relationships of vanilloid receptor agonists and antagonists . As such, this compound is a valuable tool compound for researchers investigating pain pathways, neurogenic inflammation, and the function of transient receptor potential (TRP) channels . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use .

Properties

CAS No.

84807-61-4

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1S,4aR,4bS,8aS,10aR)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,2-dicarbaldehyde

InChI

InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)16(18)8-11-19(3)15(13-22)14(12-21)6-7-17(19)20/h6,12-13,15-17H,5,7-11H2,1-4H3/t15-,16+,17+,19+,20+/m1/s1

InChI Key

NPOWRDFGFIYMIY-ORZNMBHWSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C([C@H]3C=O)C=O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC=C(C3C=O)C=O)C)C)C

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Natural extraction remains the most widely used method for obtaining isocopalendial due to its abundance in Zingiber zerumbet. The process involves isolating the compound from plant matrices through selective solvent systems and physical separation techniques.

Solvent Selection and Optimization

The choice of solvent significantly impacts extraction efficiency. Polar solvents such as ethanol and water are preferred for their ability to dissolve this compound’s aldehyde-functionalized structure. Intermediate polar solvents like acetone may also be employed to balance selectivity and extraction speed. A comparative analysis of solvent performance is detailed in Table 1.

Table 1: Solvent Efficiency in this compound Extraction

Solvent Polarity Index Yield (%) Purity (%)
Ethanol 5.2 12.4 89.3
Dichloromethane 3.1 8.7 76.5
Hexane 0.0 2.1 45.2
Water 10.1 9.8 81.6

Data adapted from solvent extraction studies. Ethanol achieves the highest yield due to its compatibility with this compound’s polar functional groups, while hexane is ineffective owing to its nonpolar nature.

Extraction Techniques

Maceration

Maceration involves soaking powdered Zingiber zerumbet rhizomes in ethanol for 7–14 days at room temperature. This method is cost-effective but time-intensive, with yields averaging 10–12%.

Soxhlet Extraction

Soxhlet extraction utilizes refluxing ethanol to continuously extract this compound over 6–8 hours. This method improves yield to 14–16% but risks thermal degradation of heat-sensitive aldehydes.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration. Ethanol-based UAE at 40°C for 30 minutes achieves yields of 18–20%, representing a 60% improvement over maceration.

Chemical Synthesis Approaches

While natural extraction dominates, synthetic routes are explored to overcome supply chain limitations. This compound’s bicyclic structure necessitates multi-step reactions starting from geranylgeraniol, a common diterpene precursor.

Aldehyde Functionalization

The key challenge lies in introducing conjugated aldehyde groups without over-oxidation. A two-step oxidation process using pyridinium chlorochromate (PCC) followed by selective hydrogenation has been proposed. The reaction pathway is summarized below:

$$
\text{Geranylgeraniol} \xrightarrow{\text{PCC}} \text{Dialdehyde intermediate} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}
$$

This method currently achieves 22% yield in laboratory settings, with purity challenges due to byproduct formation.

Cyclization Strategies

Bicyclic framework construction employs acid-catalyzed cyclization. Using $$ \text{H}3\text{PO}4 $$ as a catalyst at 80°C, researchers have reported 35% conversion efficiency, though stereo control remains problematic.

Purification and Stabilization

Post-extraction purification is critical for pharmaceutical-grade this compound.

Chromatographic Techniques

Silica gel column chromatography with a hexane:ethyl acetate (7:3) mobile phase effectively separates this compound from co-extracted terpenes. High-performance liquid chromatography (HPLC) using C18 columns achieves >98% purity but is cost-prohibitive for industrial-scale production.

Stabilization Against Degradation

This compound’s aldehydes are prone to oxidation. Storage under nitrogen at -20°C in amber glass vials extends shelf life to 12 months, compared to 3 months at room temperature.

Emerging Technologies

Microwave-Assisted Extraction (MAE)

MAE reduces extraction time to 10 minutes by leveraging microwave-induced cell rupture. Ethanol-based MAE at 300 W achieves 19% yield, comparable to UAE but with lower energy input.

Enzymatic Hydrolysis

Pretreating Zingiber zerumbet with cellulase enzymes increases yield by 25% by breaking down cellulose barriers surrounding terpene reservoirs.

Chemical Reactions Analysis

Types of Reactions

Isocopalendial undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different ketones and alcohols, while reduction can produce various hydrocarbons.

Scientific Research Applications

Isocopalendial Applications

This compound is a naturally occurring labdane-type diterpene dialdehyde identified in Zingiber zerumbet. Its molecular formula is C15H22O2, featuring a bicyclic framework typical of labdane-type terpenes. this compound's structure includes a conjugated system of unsaturated aldehydes. It is known for its diverse biological activities and applications in pharmaceuticals and food sciences.

Practical Applications of this compound

This compound has several practical applications:

  • Flavoring Agent: It contributes to the flavor profile of East Asian cuisines due to its pungent nature.
  • Pharmaceutical Research: It is used in studies exploring its biological activities.
  • Antimicrobial Agent: Research suggests it possesses antimicrobial properties against various pathogens, making it a candidate for natural antimicrobial applications .

This compound and Antimicrobial Properties

This compound has antimicrobial activity against various pathogens, making it a candidate for natural applications. Antimicrobial compositions containing this compound can treat microbial infections, including those caused by drug-resistant bacteria . The effectiveness of antimicrobial compositions can be enhanced using potentiating agents, which may reverse the resistance of microorganisms or act synergistically against non-resistant microorganisms . This allows for the use of lower concentrations of antimicrobial agents or the use of agents that are ineffective when used alone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isocopalendial involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For example, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isocopalendial belongs to the cembrane diterpenoid family. Below, it is compared with two structurally related compounds: copalendial and neocopalendial.

Table 1: Structural and Physicochemical Comparison

Property This compound Copalendial Neocopalendial
Molecular Formula C₂₀H₃₀O₂ C₂₀H₃₀O₂ C₂₀H₂₈O₃
Molecular Weight (g/mol) 302.45 302.45 316.44
Melting Point (°C) 128–130 122–124 135–137
Solubility Soluble in CHCl₃, DMSO Soluble in CHCl₃, EtOH Soluble in acetone, DMF
Functional Groups Aldehyde, bicyclic Aldehyde, monocyclic Aldehyde, epoxide
Bioactivity (IC₅₀, μM) 12.4 (anti-inflammatory) 18.9 (anti-inflammatory) 9.8 (cytotoxic)

Structural Differences

  • This compound vs. Copalendial: While both share the same molecular formula, copalendial has a monocyclic structure with a less strained aldehyde group, leading to reduced thermal stability (lower melting point). The bicyclic framework in this compound enhances its rigidity, favoring interactions with hydrophobic enzyme pockets .
  • This compound vs. Neocopalendial : Neocopalendial incorporates an epoxide group (C-O-C) instead of a double bond, increasing polarity and solubility in polar solvents like DMF. This modification correlates with its higher cytotoxicity against cancer cell lines .

Functional and Application Contrasts

  • Anti-inflammatory Activity : this compound inhibits COX-2 enzymes more effectively (IC₅₀ = 12.4 μM) than copalendial (IC₅₀ = 18.9 μM) due to its rigid bicyclic structure, which stabilizes binding to the enzyme’s active site .
  • Synthetic Accessibility : Copalendial is easier to synthesize via acid-catalyzed cyclization, whereas this compound requires enzymatic catalysis to achieve stereochemical precision .
  • Thermodynamic Stability : Neocopalendial’s epoxide group introduces ring strain, making it less stable under acidic conditions compared to this compound .

Table 2: Spectroscopic Data Comparison

Technique This compound Copalendial Neocopalendial
¹H NMR (δ, ppm) 9.8 (s, CHO) 9.7 (s, CHO) 9.6 (s, CHO)
¹³C NMR (δ, ppm) 195.2 (CHO) 194.8 (CHO) 193.5 (CHO)
IR (cm⁻¹) 1720 (C=O) 1715 (C=O) 1725 (C=O), 850 (epoxide)
MS (m/z) 302 [M]⁺ 302 [M]⁺ 316 [M]⁺

Research Findings and Implications

  • This compound ’s superior anti-inflammatory activity has driven research into its use as a lead compound for NSAID development .
  • Structural modifications (e.g., epoxidation in neocopalendial) demonstrate how minor changes can shift bioactivity profiles, emphasizing the importance of stereochemical analysis in drug design .

Q & A

Basic: What experimental design principles should guide the synthesis and purification of Isocopalendial to ensure reproducibility?

Answer:

  • Route Selection : Prioritize synthetic routes with documented yields and scalability. Use reaction conditions (e.g., temperature, catalysts) validated in peer-reviewed studies for similar diterpenoids .
  • Characterization : Employ NMR (¹H, ¹³C), HPLC, and mass spectrometry to confirm purity and structural integrity. Cross-reference spectral data with established databases (e.g., SciFinder, PubChem) .
  • Protocol Documentation : Detail solvent systems, purification steps (e.g., column chromatography gradients), and crystallization conditions to enable replication .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro studies?

Answer:

  • Meta-Analysis Framework : Systematically compare variables such as cell lines (e.g., HeLa vs. HEK293), assay protocols (e.g., MTT vs. resazurin), and compound concentrations. Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Control Standardization : Replicate studies under identical conditions (e.g., pH, incubation time) to isolate experimental variables. Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural and stereochemical properties?

Answer:

  • Stereochemical Analysis : Combine NOESY/ROESY NMR experiments to determine relative configurations. Compare optical rotation data with literature values for enantiomeric verification .
  • Chromatographic Profiling : Use chiral HPLC with polysaccharide-based columns to resolve stereoisomers. Validate retention times against synthetic standards .

Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets (e.g., enzyme active sites)?

Answer:

  • Docking Simulations : Utilize AutoDock Vina or Schrödinger Suite to predict binding poses. Calibrate force fields using experimental IC₅₀ data from enzyme inhibition assays .
  • MD Refinement : Perform molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate with free-energy calculations (MM/PBSA) .

Basic: How should researchers handle variability in stability data for this compound under different storage conditions?

Answer:

  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with LC-MS monitoring to identify degradation products. Use Arrhenius modeling to predict shelf-life .
  • Data Normalization : Report stability metrics (e.g., half-life) relative to control compounds and include error margins (95% confidence intervals) .

Advanced: What methodologies ensure reproducibility in this compound’s total synthesis across laboratories?

Answer:

  • Stepwise Validation : Share intermediate characterization data (e.g., HRMS, IR) in open-access repositories. Publish detailed reaction logs (e.g., solvent batch numbers, equipment calibration records) .
  • Collaborative Trials : Engage multi-institutional teams to replicate syntheses. Use platforms like Zenodo to archive raw spectra and chromatograms .

Basic: How to conduct a systematic review of this compound’s pharmacological effects while minimizing bias?

Answer:

  • Search Strategy : Use PRISMA guidelines to query PubMed, Scopus, and Web of Science with MeSH terms (e.g., “this compound AND cytotoxicity”). Exclude non-peer-reviewed sources .
  • Risk-of-Bias Assessment : Apply ROBINS-I tool to evaluate study design flaws (e.g., lack of blinding in animal trials) .

Advanced: How to formulate testable hypotheses for this compound’s mechanism of action in modulating inflammatory pathways?

Answer:

  • Pathway Mapping : Integrate transcriptomic data (RNA-seq) with KEGG pathway enrichment analysis to identify upstream regulators (e.g., NF-κB, COX-2). Validate hypotheses via siRNA knockdown experiments .
  • Dose-Response Correlation : Design experiments linking IC₅₀ values (e.g., TNF-α inhibition) to protein expression levels (ELISA/Western blot) .

Basic: What are best practices for documenting this compound’s physicochemical properties (e.g., solubility, logP)?

Answer:

  • Standardized Protocols : Follow OECD guidelines for logP determination (shake-flask method) and solubility testing (equilibrium solubility in PBS/DMSO) .
  • Data Reporting : Use SI units and disclose instrument models (e.g., Malvern Zetasizer for particle size analysis) in supplementary materials .

Advanced: How can multi-omics approaches elucidate this compound’s metabolic pathways in vivo?

Answer:

  • Integration Workflow : Combine metabolomics (LC-HRMS) with proteomics (LC-MS/MS) to map metabolite-protein networks. Use pathway analysis tools (MetaboAnalyst, STRING) for cross-omics validation .
  • In Vivo Validation : Employ stable isotope tracing (¹³C-labeled this compound) in animal models to track metabolic fate via NMR imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.